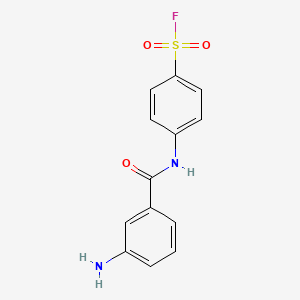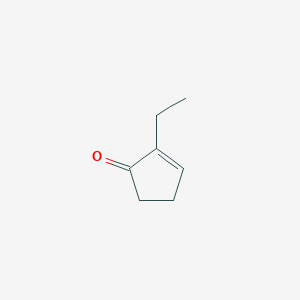![molecular formula C15H15NO4S2 B13357544 N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B13357544.png)
N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of sulfur and oxygen atoms within its molecular framework, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 1-oxo-1H-isothiochromene-3-carboxylic acid with a suitable amine derivative of 1,1-dioxidotetrahydro-3-thiophene. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions result in the replacement of functional groups with nucleophiles, leading to a variety of substituted products.
Aplicaciones Científicas De Investigación
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine
- N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide
- N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Uniqueness
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its specific combination of sulfur and oxygen atoms, which imparts unique chemical properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics.
Propiedades
Fórmula molecular |
C15H15NO4S2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[(1,1-dioxothiolan-3-yl)methyl]-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C15H15NO4S2/c17-14(16-8-10-5-6-22(19,20)9-10)13-7-11-3-1-2-4-12(11)15(18)21-13/h1-4,7,10H,5-6,8-9H2,(H,16,17) |
Clave InChI |
MBEWBDLFNDYFQT-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1CNC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13357481.png)
![6-(1-Benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357483.png)
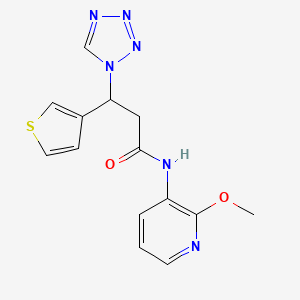
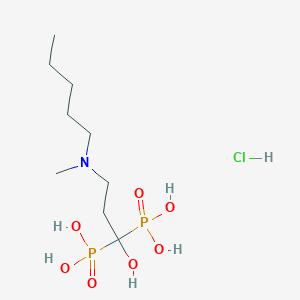
![3-[6-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357496.png)
![Benzyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13357500.png)
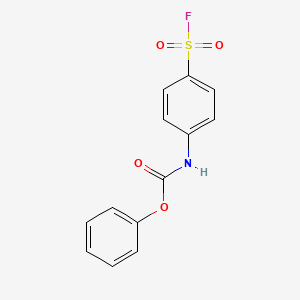
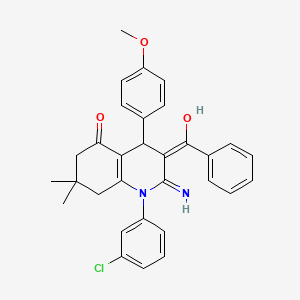
![2-methyl-3-[6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357513.png)
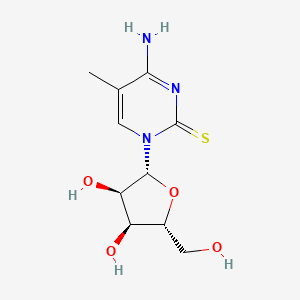
![methyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13357525.png)
![3-(1-Methyl-3-phenylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13357528.png)
